

# Spectroscopic Profile of 4-Bromo-3-iodobenzoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: *4-Bromo-3-iodobenzoic acid*

Cat. No.: *B079514*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Bromo-3-iodobenzoic acid**. Due to the limited availability of public experimental spectra, this document focuses on high-quality predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). These predictions serve as a valuable reference for the identification, characterization, and quality control of this compound in research and development settings.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-Bromo-3-iodobenzoic acid**. This data has been generated using advanced computational algorithms and provides a reliable estimate of experimental values.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR) Data

Solvent: DMSO-d<sub>6</sub>, Frequency: 400 MHz

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~8.25	d	1H	H-2
~7.95	dd	1H	H-6
~7.80	d	1H	H-5
~13.5	br s	1H	-COOH

 **$^{13}\text{C}$  NMR (Carbon-13 NMR) Data**Solvent: DMSO-d<sub>6</sub>, Frequency: 100 MHz

Chemical Shift ( $\delta$ ) ppm	Assignment
~166.5	C=O
~141.0	C-2
~138.5	C-6
~132.0	C-1
~131.5	C-5
~125.0	C-4
~95.0	C-3

**Infrared (IR) Spectroscopy**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic Acid)
~1700	Strong	C=O stretch (Carboxylic Acid)
~1600, ~1475	Medium-Strong	C=C stretch (Aromatic Ring)
~1300	Medium	C-O stretch
~1200	Medium	O-H bend
~820	Strong	C-H bend (out-of-plane)
Below 700	Medium	C-Br, C-I stretches

## Mass Spectrometry (MS)

Predicted Electron Ionization (EI) Fragmentation

m/z	Relative Intensity	Assignment
326/328	High	[M] <sup>+</sup> (Molecular ion peak with bromine isotopes)
309/311	Medium	[M-OH] <sup>+</sup>
281/283	Medium	[M-COOH] <sup>+</sup>
202	Medium	[M-I] <sup>+</sup>
156	Medium	[M-Br-I] <sup>+</sup>
127	Low	[I] <sup>+</sup>
76	Medium	[C <sub>6</sub> H <sub>4</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data for a solid organic compound like **4-Bromo-3-iodobenzoic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **4-Bromo-3-iodobenzoic acid** (typically 5-15 mg) is dissolved in a deuterated solvent (e.g., DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard like tetramethylsilane (TMS). For <sup>13</sup>C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

## Infrared (IR) Spectroscopy

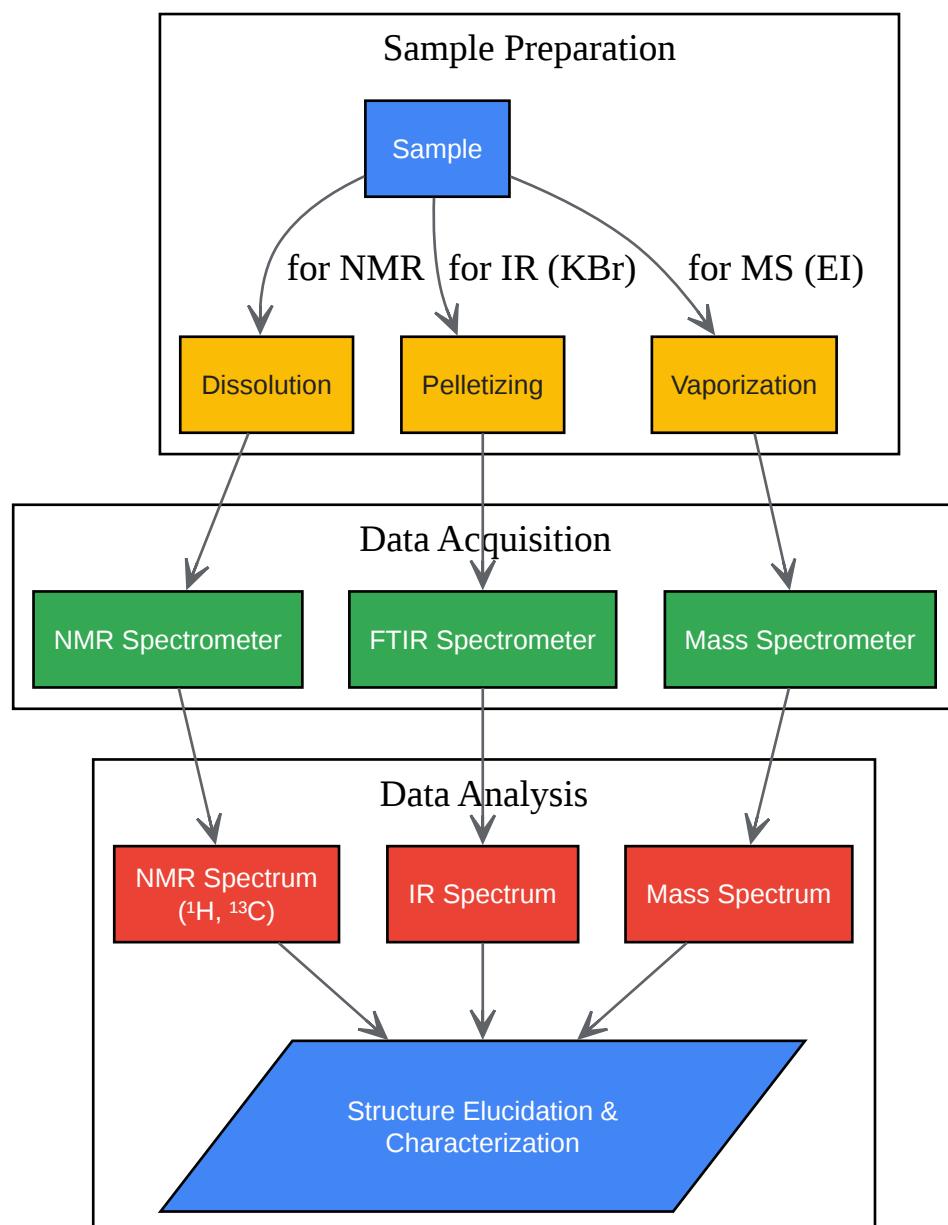
The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed as a KBr (potassium bromide) pellet or by using an Attenuated Total Reflectance (ATR) accessory. For the KBr pellet method, a few milligrams of the sample are ground with anhydrous KBr and pressed into a thin, transparent disk. The spectrum is recorded over a range of 4000-400 cm<sup>-1</sup>.

## Mass Spectrometry (MS)

Mass spectral data is obtained using a mass spectrometer, often coupled with a chromatographic technique like Gas Chromatography (GC-MS) or by using a direct insertion probe. For Electron Ionization (EI), a small amount of the sample is introduced into the ion source where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.



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- To cite this document: BenchChem. [Spectroscopic Profile of 4-Bromo-3-iodobenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b079514#spectroscopic-data-for-4-bromo-3-iodobenzoic-acid-nmr-ir-ms\]](https://www.benchchem.com/product/b079514#spectroscopic-data-for-4-bromo-3-iodobenzoic-acid-nmr-ir-ms)

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